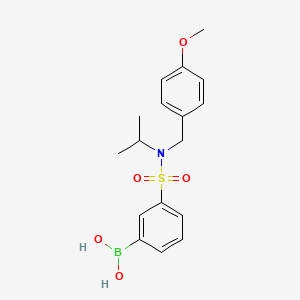
3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-23-9 . It has a molecular weight of 363.24 and its IUPAC name is 3- { [isopropyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies. These assemblies were achieved through O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, highlighting the role of phenylboronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Organic Syntheses
In organic chemistry, derivatives of 4-methoxybenzyl and phenyl groups have been pivotal for the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides. This process demonstrates the versatility of these compounds in facilitating complex synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).
Material Modification
Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) were modified under acidic conditions to enhance antioxidant properties in polypropylene. This illustrates the potential of methoxybenzyl derivatives in material science, specifically in modifying and improving the properties of industrial materials (Pouteau et al., 2005).
Antioxidant Research
Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with methoxyphenyl groups, were investigated for their biological activities. Although these specific derivatives were found inactive against several human cancer cell lines and microorganisms, the research indicates the ongoing interest in exploring the potential biomedical applications of phenylboronic acid derivatives (Zhao et al., 2004).
Catalysis
Phenylboronic acid has also been employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in promoting efficient and environmentally friendly chemical reactions. This showcases the compound's role in catalysis, particularly in reactions that contribute to the synthesis of heterocyclic compounds (Nemouchi et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .
Biochemical Pathways
The formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .
Result of Action
The ability of boronic acids to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can result in the synthesis of various biologically active compounds .
Action Environment
The action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which boronic acids participate are known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Propiedades
IUPAC Name |
[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWADLJTLOPWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675376 |
Source


|
| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-23-9 |
Source


|
| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
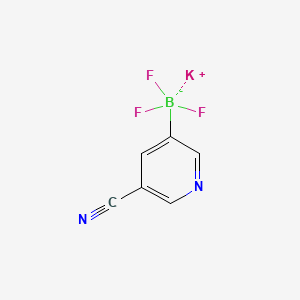
![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
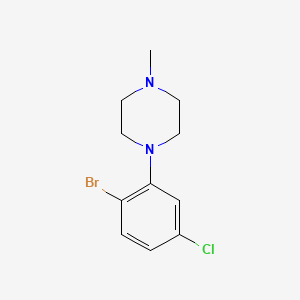



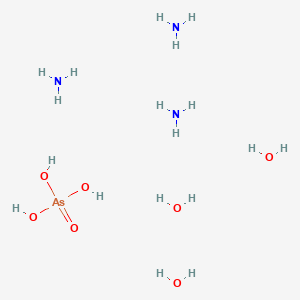
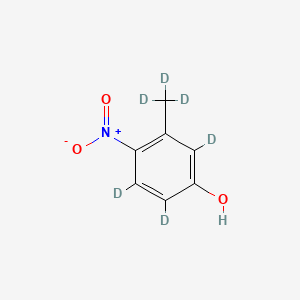
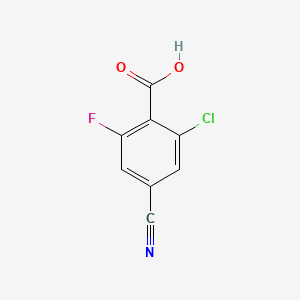
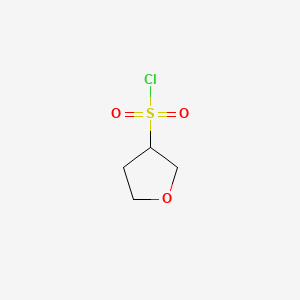
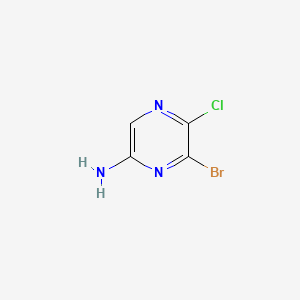

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

